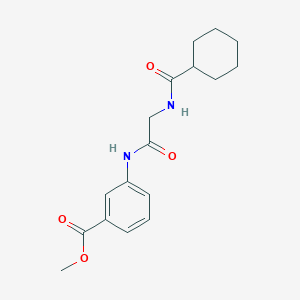

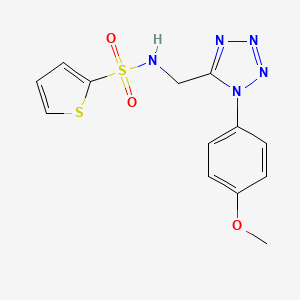

![molecular formula C18H23NO4S B2993865 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione CAS No. 1705784-59-3](/img/structure/B2993865.png)

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.

BenchChem offers high-quality 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- A study by Elliott, Miller, and Burnell (2002) detailed the synthesis of compounds with a similar nucleus through a sequence involving geminal acylation, treatment with O-mesitylenesulfonylhydroxylamine, and Beckmann rearrangement. This methodology demonstrates the versatility of the compound's chemical structure for further synthetic applications (Elliott et al., 2002).

- Research by Inagaki, Kawamura, and Mukai (2007) on the Rh(I)-catalyzed Pauson–Khand reaction of 1-phenylsulfonyl-1,2-octadien-7-yne derivatives, including aza derivatives, highlights a synthetic route that might be applicable to derivatives of the compound , focusing on the construction of complex bicyclic structures (Inagaki et al., 2007).

- Flynn, Zabrowski, and Nosal (1992) described a reaction involving methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate with N-BOC-allylamine, leading to 3-azabicyclo-[3.3.0]octanes. This work illustrates the potential for constructing bicyclic frameworks relevant to your compound of interest (Flynn et al., 1992).

Potential Applications

- A patent evaluation by Supuran (2011) described sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds, similar to the compound , claimed to act as antagonists of the C-C chemokine receptor 5 (CCR5) involved in HIV-1 entry to cells. This indicates potential applications in developing novel antiviral agents (Supuran, 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The JAK family kinase TYK2 is a key regulator of IL-12 and IL-23 signaling pathways , which have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) . Selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities and potentially offer a better therapeutic window for treating autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . Further preclinical DMPK and toxicology studies were conducted to support its clinical development .

Result of Action

Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

properties

IUPAC Name |

1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-24(22,23)16-11-14-7-8-15(12-16)19(14)18(21)10-9-17(20)13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJZZWJYDNSIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)

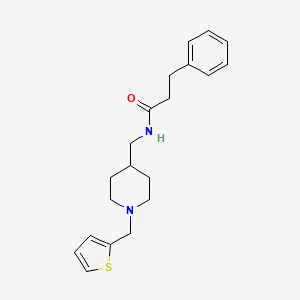

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)

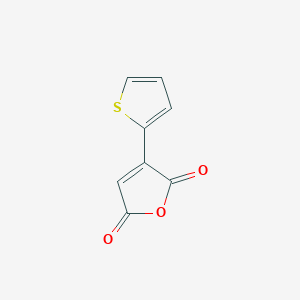

![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)

![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)

![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)

![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)

![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)